
1-(4-Methoxyphenyl)-1H-1,2,4-triazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a methoxyphenyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-1H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methoxyphenyl)-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-1H-1,2,4-triazole-3-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-1H-1,2,4-triazole-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a different triazole ring, leading to variations in chemical reactivity and biological activity.
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: Contains a tetrazole ring instead of a triazole, resulting in different chemical properties and applications.
Uniqueness: 1-(4-Methoxyphenyl)-1H-1,2,4-triazole-3-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research .
Propiedades
Número CAS |
917910-97-5 |
|---|---|
Fórmula molecular |
C10H9N3O2 |
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C10H9N3O2/c1-15-9-4-2-8(3-5-9)13-7-11-10(6-14)12-13/h2-7H,1H3 |
Clave InChI |
ZFDAQSOWQVCZNR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C=NC(=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


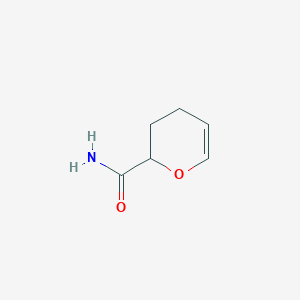

![2-(2-(Carboxymethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B15211033.png)
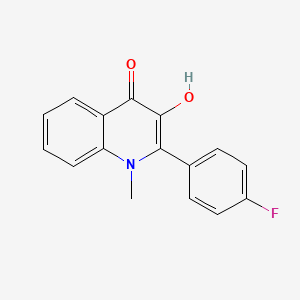
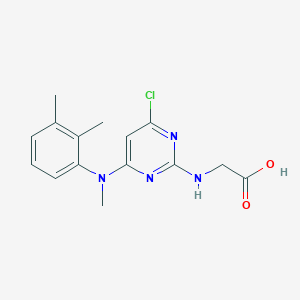
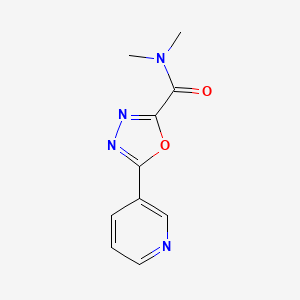
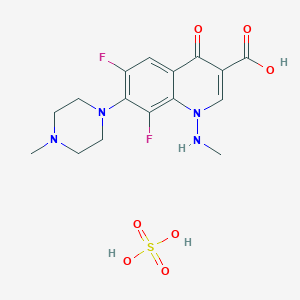
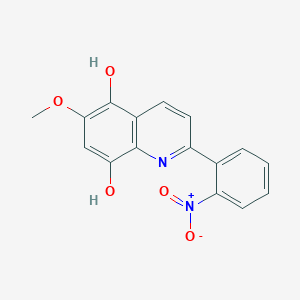
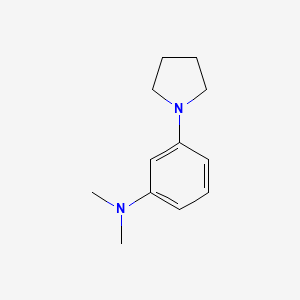
![7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione](/img/structure/B15211069.png)
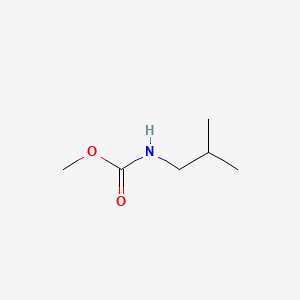
![2-(Aminomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B15211075.png)
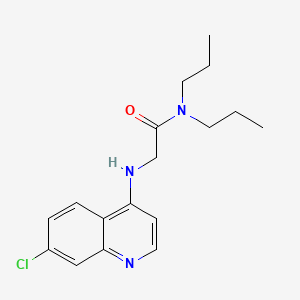
![1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone](/img/structure/B15211078.png)
